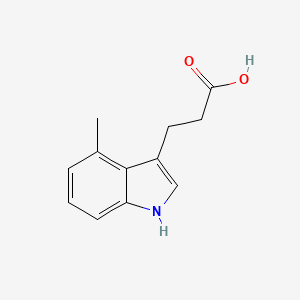

3-(4-methyl-1H-indol-3-yl)propanoic acid

Overview

Description

3-(4-methyl-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring . The compound has a molecular weight of 203.24 .

Synthesis Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized and evaluated for their in vitro antiproliferative activities .Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C12H13NO2/c1-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 203.24 . The compound is also estimated to have a Log BCF from regression-based method = 0.500 (BCF = 3.162) and a log Kow used: 2.89 .Scientific Research Applications

Crystal Structure Analysis

Jian Li, Zunjun Liang, and X. Tai (2009) conducted a study on the crystal structure of a compound closely related to 3-(4-methyl-1H-indol-3-yl)propanoic acid: (S)-2-amino-3-(1H-indol-3-yl)propanoic acid. This research is crucial as it sheds light on the structural properties of amino acids, particularly those with complex structures like tryptophan. Their findings contribute to a better understanding of the geometrical and molecular interaction characteristics of these compounds, which are vital in pharmaceutical and food industries (Li, Liang, & Tai, 2009).

Biological Activity

S. Radhakrishnan, Rajeswari Balakrishnan, and A. Selvaraj (2020) explored the biological activity of Schiff bases derived from this compound. Their research revealed significant antimicrobial properties, demonstrating the potential of these compounds in developing new antimicrobial agents. The study also included the synthesis of a polymer composite that exhibited remarkable antimicrobial activity, highlighting the compound's versatility in different forms (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Synthesis and Chemical Properties

Md. Shahajahan Kutubi and T. Kitamura (2011) focused on the regioselective synthesis of derivatives of this compound. Their work, involving iron-catalyzed hydroarylation, provides valuable insights into efficient methods for synthesizing biologically and pharmaceutically significant bis(indol-3-yl) compounds. This study underscores the importance of innovative synthesis techniques in expanding the utility of indole-based compounds in various fields (Kutubi & Kitamura, 2011).

Applications in Corrosion Inhibition

S. Vikneshvaran and S. Velmathi (2017) researched the application of Schiff bases derived from L-Tryptophan, a similar compound to this compound, in corrosion inhibition. Their findings showed that these compounds effectively inhibit corrosion on stainless steel surfaces, indicating their potential use in industrial applications. This study demonstrates the diverse applications of indole-derived compounds beyond biological and pharmaceutical domains (Vikneshvaran & Velmathi, 2017).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 3-(4-methyl-1h-indol-3-yl)propanoic acid, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

properties

IUPAC Name |

3-(4-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-3-2-4-10-12(8)9(7-13-10)5-6-11(14)15/h2-4,7,13H,5-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENSGINLKGHXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

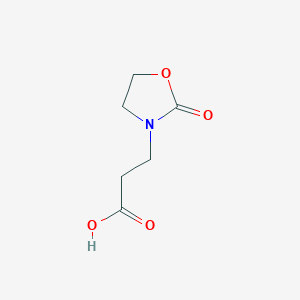

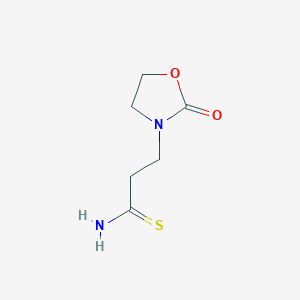

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1414693.png)

![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1414695.png)

![1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone](/img/structure/B1414696.png)

![3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1414704.png)

![Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-](/img/structure/B1414707.png)

![(Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1414710.png)